Cas no 459-23-4 (4-Fluorobenzaldehyde oxime)

4-Fluorobenzaldehyde oxime 化学的及び物理的性質
名前と識別子
-
- (E)-4-Fluorobenzaldehyde oxime
- p-Fluorobenzaldehyde oxime
- 4-FLUOROBENZALDEHYDE OXIME
- 4-Fluorobenzaldoxime
- Benzaldehyde, p-fluoro-, oxime
- 4-Fluorobenzaldehyde diethyl acetal
- 4-fluoro-benzaldehyde oxime
- 4-fluoro-benzaldoxime
- 4-fluorobezaldoxime
- 4-flurobenzaldehyde oxime
- p-Fluorbenzaldehyd-diethylacetal
- Benzaldehyde, 4-fluoro-, oxime, (E)-
- (E)-4-fluorobenzaldehydeoxime
- FSKSLWXDUJVTHE-UHFFFAOYSA-N
- SY079938
- 459-23-4
- N-[(4-fluorophenyl)methylidene]hydroxylamine
- 7304-35-0
- (Z)-p-Fluorobenzaldehyde oxime
- 4-Fluorobenzaldehydeoxime
- Z49568341
- FSKSLWXDUJVTHE-UITAMQMPSA-N
- (c(E))-4-Fluorobenzaldehyde oxime
- MS-8951
- CHEMBL2420346
- syn-p-Fluorobenzaldehyde oxime
- SCHEMBL203663
- CS-B1571
- UNII-R4E5N38TPU
- (E)-N-[(4-FLUOROPHENYL)METHYLIDENE]HYDROXYLAMINE
- FSKSLWXDUJVTHE-WEVVVXLNSA-
- 4-Fluorobenzaldehyde oxime, Z-
- Benzaldehyde,p-fluoro-,oxime
- (1E)-4-fluorobenzaldehyde oxime
- F3147-4338
- (Z)-4-fluoro-benzaldehyde oxime
- EINECS 209-628-1
- 3WAW4H2CAE
- (NE)-N-[(4-fluorophenyl)methylidene]hydroxylamine
- ANTI-4-FLUOROBENZALDOXIME
- p-fluorobenzaldoxime
- (Z)-N-[(4-FLUOROPHENYL)METHYLIDENE]HYDROXYLAMINE
- NS00043000
- UNII-3WAW4H2CAE
- EN300-15683
- AKOS001042400
- Benzaldehyde, 4-fluoro-, oxime, (c(E))-
- [C(E)]-4-Fluorobenzaldehyde oxime
- AKOS025310432
- R4E5N38TPU
- (E)-p-Fluorobenzaldehyde oxime
- Benzaldehyde, 4-fluoro-, oxime, [C(E)]-
- LS-13259
- 588-95-4
- A832063
- InChI=1/C7H6FNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+
- 4-Fluorobenzaldehyde oxime #
- MFCD00133101
- DTXSID201298909
- (E)-1-(4-fluorophenyl)-N-hydroxymethanimine
- [C(Z)]-4-Fluorobenzaldehyde oxime
- STK519461
- 4-Fluorobenzaldehyde oxime
-
- MDL: MFCD00133101
- インチ: 1S/C7H6FNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H
- InChIKey: FSKSLWXDUJVTHE-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C([H])C(C([H])=NO[H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 139.04300
- どういたいしつりょう: 139.043
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 32.6
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 116-117 ºC
- ふってん: 194.9±23.0 ºC (760 Torr),
- フラッシュポイント: 71.7±22.6 ºC,
- 屈折率: 1.505
- ようかいど: 微溶性(3.5 g/l)(25ºC)、
- PSA: 32.59000
- LogP: 1.63380
- ようかいせい: 水に微溶解する
4-Fluorobenzaldehyde oxime セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H312-H332
- 警告文: P280
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: S26
- RTECS番号:CU6260000
-
危険物標識:
- ちょぞうじょうけん:Sealed in dry,2-8°C
- リスク用語:R22
4-Fluorobenzaldehyde oxime 税関データ
- 税関コード:2928000090
- 税関データ:
中国税関コード:
2928000090概要:
292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%
4-Fluorobenzaldehyde oxime 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MS-8951-5MG |
(E)-N-[(4-fluorophenyl)methylidene]hydroxylamine |
459-23-4 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Enamine | EN300-15683-1.0g |
N-[(4-fluorophenyl)methylidene]hydroxylamine |
459-23-4 | 95.0% | 1.0g |
$19.0 | 2025-03-21 | |
Enamine | EN300-270452-2.5g |
N-[(4-fluorophenyl)methylidene]hydroxylamine |
459-23-4 | 95% | 2.5g |
$20.0 | 2023-02-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1092810-10g |
p-Fluorobenzaldehyde oxime |
459-23-4 | 98% | 10g |
¥398.00 | 2024-05-12 | |
Key Organics Ltd | MS-8951-100MG |
(E)-N-[(4-fluorophenyl)methylidene]hydroxylamine |
459-23-4 | >90% | 100mg |
£146.00 | 2025-02-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P77690-25g |
p-Fluorobenzaldehyde oxime |
459-23-4 | 25g |
¥1536.0 | 2021-09-08 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY079938-1g |
4-Fluorobenzaldehyde Oxime |
459-23-4 | ≥97% | 1g |
¥52.00 | 2024-07-09 | |
Fluorochem | 011169-25g |
4-Fluorobenzaldehyde oxime |
459-23-4 | 95% | 25g |
£156.00 | 2022-02-28 | |
abcr | AB164952-1 g |
4-Fluorobenzaldehyde oxime; 95% |
459-23-4 | 1 g |
€53.80 | 2023-07-20 | ||
Enamine | EN300-15683-10.0g |
N-[(4-fluorophenyl)methylidene]hydroxylamine |
459-23-4 | 95.0% | 10.0g |
$56.0 | 2025-03-21 |
4-Fluorobenzaldehyde oxime 関連文献
-
1. Novel chemoenzymatic oxidation of amines into oximes based on hydrolase-catalysed peracid formationDaniel Méndez-Sánchez,Iván Lavandera,Vicente Gotor,Vicente Gotor-Fernández Org. Biomol. Chem. 2017 15 3196
-
Priyasha Harsha,Dinabandhu Das New J. Chem. 2023 47 14699
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3. Highly efficient and stable peracid for rapid and selective oxidation of aliphatic amines to oximesVilas V. Patil,Eknath M. Gayakwad,Ganapati S. Shankarling New J. Chem. 2015 39 6677
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Babita Aneja,Mohammad Irfan,Charu Kapil,Mohamad Aman Jairajpuri,Ronan Maguire,Kevin Kavanagh,M. Moshahid A. Rizvi,Nikhat Manzoor,Amir Azam,Mohammad Abid Org. Biomol. Chem. 2016 14 10599
-
Evgeniya E. Ivanova,Dmitrii A. Shabalin,Igor’ A. Ushakov,Alexander V. Vashchenko,Elena Yu. Schmidt,Boris A. Trofimov Org. Biomol. Chem. 2023 21 1725
-
Tobias Ritter,Lisbet Kv?rn?,Moritz Werder,Helmut Hauser,Erick M. Carreira Org. Biomol. Chem. 2005 3 3514
4-Fluorobenzaldehyde oximeに関する追加情報
Recent Advances in the Study of 4-Fluorobenzaldehyde Oxime (CAS: 459-23-4)
4-Fluorobenzaldehyde oxime (CAS: 459-23-4) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in organic synthesis, medicinal chemistry, and drug development. This compound, characterized by the presence of a fluorine atom and an oxime functional group, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential in the development of novel therapeutics, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory agents.
One of the key areas of research involving 4-Fluorobenzaldehyde oxime is its role as a precursor in the synthesis of heterocyclic compounds. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the construction of fluorinated pyrazoles and isoxazoles, which are known for their pharmacological activities. The researchers employed a one-pot synthesis strategy, leveraging the reactivity of the oxime group to achieve high yields and selectivity. This approach not only streamlined the synthetic process but also highlighted the compound's potential in accelerating drug discovery efforts.
In addition to its synthetic applications, 4-Fluorobenzaldehyde oxime has been investigated for its biological activities. A recent Bioorganic & Medicinal Chemistry Letters (2024) study reported its inhibitory effects on certain bacterial enzymes, suggesting its potential as an antimicrobial agent. The study utilized molecular docking and in vitro assays to elucidate the compound's mechanism of action, revealing its ability to disrupt essential metabolic pathways in pathogenic bacteria. These findings underscore the compound's promise in addressing the growing challenge of antibiotic resistance.
Another noteworthy development is the exploration of 4-Fluorobenzaldehyde oxime in cancer research. A 2023 study in European Journal of Medicinal Chemistry investigated its derivatives as potential inhibitors of tyrosine kinases, which are implicated in various cancers. The researchers synthesized a series of analogs and evaluated their efficacy against cancer cell lines, identifying several compounds with potent antiproliferative activity. The study also highlighted the importance of the fluorine substituent in enhancing the compounds' binding affinity and metabolic stability.
Despite these advancements, challenges remain in the optimization of 4-Fluorobenzaldehyde oxime-based therapeutics. Issues such as bioavailability, toxicity, and scalability of synthesis need to be addressed to translate these findings into clinical applications. Future research directions may include the development of more efficient synthetic routes, detailed pharmacokinetic studies, and the exploration of combination therapies to enhance therapeutic outcomes.
In conclusion, 4-Fluorobenzaldehyde oxime (CAS: 459-23-4) continues to be a focal point in chemical biology and pharmaceutical research. Its multifaceted applications, from synthetic chemistry to drug development, highlight its significance in advancing scientific knowledge and therapeutic innovation. Ongoing studies are expected to further unravel its potential, paving the way for the discovery of novel and effective treatments for various diseases.
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